3,4,4a,5,6,7,8,8a-Octahydro-1H-isoquinoline-2-sulfonyl fluoride
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Overview
Description
3,4,4a,5,6,7,8,8a-Octahydro-1H-isoquinoline-2-sulfonyl fluoride is a chemical compound with a complex structure that includes a sulfonyl fluoride group attached to an octahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isoquinoline-2-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors One common approach is to begin with the hydrogenation of isoquinoline to obtain the octahydroisoquinoline core
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,4,4a,5,6,7,8,8a-Octahydro-1H-isoquinoline-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, which react with the sulfonyl fluoride group. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile to facilitate the reactions.
Major Products Formed
The major products formed from reactions with this compound include sulfonamides, sulfonic acids, and other derivatives depending on the specific nucleophile and reaction conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various functionalized derivatives.
Biology
In biological research, 3,4,4a,5,6,7,8,8a-Octahydro-1H-isoquinoline-2-sulfonyl fluoride is studied for its potential as an enzyme inhibitor. The sulfonyl fluoride group can form covalent bonds with active site residues in enzymes, leading to inhibition.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, particularly as enzyme inhibitors in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique reactivity allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isoquinoline-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins and enzymes, leading to inhibition. The molecular targets often include serine and cysteine residues in the active sites of enzymes, which are critical for their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Sulfonyl chlorides: These compounds also contain a sulfonyl group but are less stable and more reactive compared to sulfonyl fluorides.
Sulfonamides: These are derivatives formed from the reaction of sulfonyl fluorides with amines and have different reactivity and applications.
Fluorosulfonates: These compounds contain a sulfonate group with a fluorine atom and have distinct properties and uses.
Uniqueness
3,4,4a,5,6,7,8,8a-Octahydro-1H-isoquinoline-2-sulfonyl fluoride is unique due to its combination of an octahydroisoquinoline core and a sulfonyl fluoride group. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOXGONYDOMMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CCC2C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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